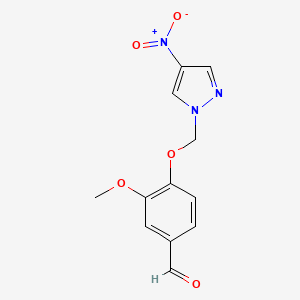
3-Methoxy-4-((4-nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Methoxy-4-((4-nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde” is a complex organic molecule. It contains a benzaldehyde group, which is an aromatic aldehyde, and a 4-nitro-1H-pyrazol-1-yl group, which is a nitrogen-rich heterocycle . The molecule has a molecular weight of 143.10 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzaldehyde group and a 4-nitro-1H-pyrazol-1-yl group. The exact 3D structure is not provided in the available literature .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The nitro group is electron-withdrawing and can participate in various reactions. The aldehyde group is also reactive and can undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
This compound has a molecular formula of C4H5N3O3. It has a density of 1.5±0.1 g/cm3 and a boiling point of 375.4±22.0 °C at 760 mmHg . The compound is soluble, with a solubility of 9.33 mg/ml .Scientific Research Applications
Cytotoxicity and Anticancer Applications :
- A study by Abu-Surrah et al. (2010) explored the synthesis of new palladium(II) complexes with pyrazole-based Schiff base ligands, demonstrating cytotoxic effects against head and neck squamous carcinoma cells.
- Gul et al. (2016) synthesized new benzenesulfonamide derivatives with potential as carbonic anhydrase inhibitors and exhibited interesting cytotoxic activities that may be significant for anti-tumor studies.
Antimicrobial and Antioxidant Properties :
- Research by Rangaswamy et al. (2017) on functionalized pyrazole scaffolds indicated antimicrobial and antioxidant activities, with some compounds showing excellent efficacy.
- Manap et al. (2022) synthesized novel triazol-5-ones that displayed in vitro antibacterial and antioxidant capacities.
Molecular Docking and Quantum Chemical Studies :
- A study by Viji et al. (2020) involved molecular docking and quantum chemical calculations of a related pyrazole compound, providing insights into its molecular structure and potential biological effects.
Synthesis of Novel Compounds for Various Applications :
- The synthesis of new sugar imine molecules based on pyrazole derivatives, as researched by Mohammed et al. (2020), offers potential in various scientific applications.
- Singh et al. (2001) explored the growth of vanillin crystals, a compound related to benzaldehyde derivatives, for second harmonic generation applications.
Future Directions
The future directions for the study of this compound could include further exploration of its synthesis, characterization, and potential applications. Given the presence of the nitro and pyrazol groups, it could be interesting to explore its potential as an energetic material or its biological activity .
Properties
IUPAC Name |
3-methoxy-4-[(4-nitropyrazol-1-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-19-12-4-9(7-16)2-3-11(12)20-8-14-6-10(5-13-14)15(17)18/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMKAZLNPHLDEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)
![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)
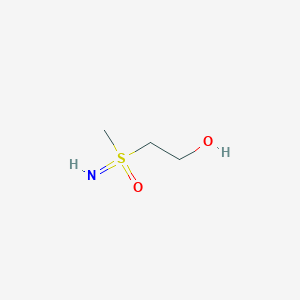

![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)
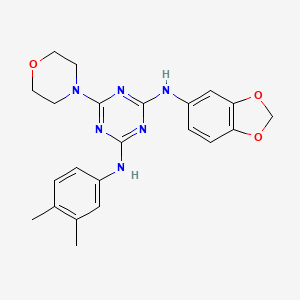
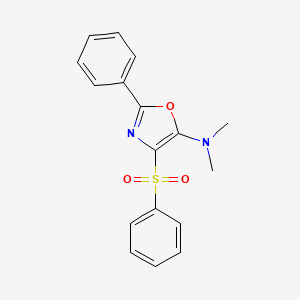

![tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate](/img/structure/B2410423.png)

![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)

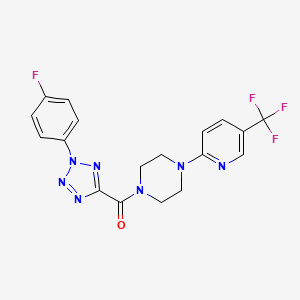
![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)
